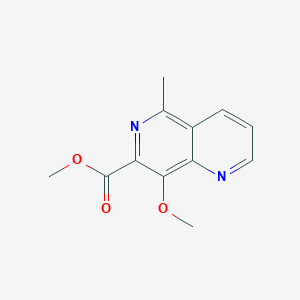
Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable pyridine derivative with a methoxy group and a carboxylate group can lead to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The reduction of the carboxyl group can yield the corresponding alcohol derivative.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for various coupling reactions and functional group transformations.
Biology: Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential. Research has indicated that they may have applications in treating various diseases, such as cancer and infectious diseases.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic outcomes. The exact mechanism may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate: is structurally similar to other naphthyridine derivatives, such as this compound and this compound.
Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 8-methoxy-5-methyl-1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-7-8-5-4-6-13-9(8)11(16-2)10(14-7)12(15)17-3/h4-6H,1-3H3 |
InChI Key |
LPKPSUNOOLMRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C(=N1)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
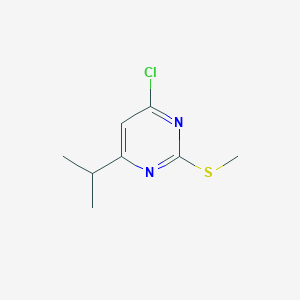
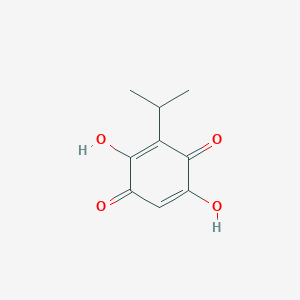
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
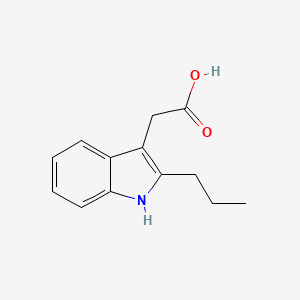
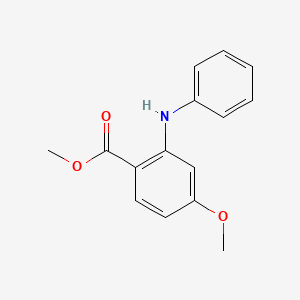
![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)
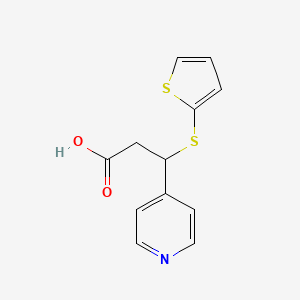
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)

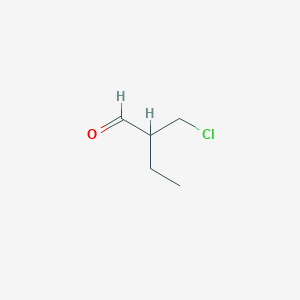
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)
